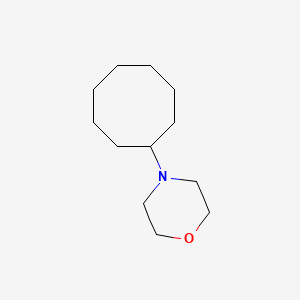

4-cyclooctylmorpholine

Description

Significance of Morpholine (B109124) Scaffolds in Synthetic Methodologies and Chemical Biology Research

From a synthetic standpoint, the morpholine ring is a versatile and readily accessible building block. nih.gov It can be incorporated into larger molecules through various chemical transformations, and its structure can be modified to create diverse libraries of compounds for high-throughput screening. merckmillipore.com The nitrogen atom of the morpholine ring can be readily substituted, allowing for the introduction of a wide array of functional groups to modulate biological activity and physicochemical properties. pharmacy180.com

Contextualization of Cyclooctyl Substitution within Heterocyclic Compound Design

The introduction of alkyl substituents onto a heterocyclic core is a fundamental strategy in drug design, employed to fine-tune the steric and electronic properties of a molecule. pharmacy180.com The cyclooctyl group, an eight-membered cycloalkane, is a bulky and lipophilic moiety. Its incorporation into a molecule can significantly impact its interaction with biological targets.

The size and conformational flexibility of the cyclooctyl ring can influence the binding affinity and selectivity of a compound for a particular receptor or enzyme. pharmacy180.com The steric bulk of the cyclooctyl group can orient the rest of the molecule in a specific conformation, which may be optimal for biological activity. Furthermore, the lipophilic nature of the cyclooctyl substituent can enhance the molecule's ability to cross lipid membranes, a critical factor for oral bioavailability. nih.gov The strategic placement of such a group can lead to improved potency and a more desirable pharmacokinetic profile. mdpi.com

Scope and Research Imperatives for 4-Cyclooctylmorpholine

Physicochemical Properties of this compound

While specific experimental data for this compound is limited, its properties can be inferred from its constituent parts. The IUPAC name for this compound is this compound, and its Chemical Abstracts Service (CAS) number is 139025-93-7. nih.gov

| Property | Value | Source |

| IUPAC Name | This compound | Inferred from related compounds |

| CAS Number | 139025-93-7 | nih.gov |

| Molecular Formula | C12H23NO | Calculated |

| Molecular Weight | 197.32 g/mol | Calculated |

| Topological Polar Surface Area | 12.5 Ų | Inferred from related compounds nih.gov |

This table presents predicted and inferred data for this compound based on its structure and data from analogous compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclooctylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-4-6-12(7-5-3-1)13-8-10-14-11-9-13/h12H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJKDISWXZMEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclooctylmorpholine

Strategies for Construction of the Morpholine (B109124) Ring System

The formation of the morpholine ring is a cornerstone of the synthesis of 4-cyclooctylmorpholine. Modern organic synthesis offers a variety of powerful methods to construct this heterocyclic scaffold, ranging from classical ring-closing reactions to more complex multi-component and stereoselective approaches.

Ring-Closing Approaches via Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and effective strategy for the synthesis of the morpholine ring. These reactions typically involve the formation of a carbon-oxygen or carbon-nitrogen bond in a precursor molecule that already contains the other heteroatom. A prevalent approach starts with N-substituted-2-(2-haloethoxy)ethanamines, which can undergo intramolecular Williamson ether synthesis or an intramolecular nucleophilic substitution to yield the morpholine ring.

Another powerful ring-closing strategy is the use of ring-closing metathesis (RCM). This method employs ruthenium-based catalysts to cyclize diene precursors. For the synthesis of a morpholine ring, a diallylamine (B93489) derivative containing an oxygen atom in the appropriate position could be a suitable precursor. The high functional group tolerance and the catalytic nature of RCM make it an attractive modern method.

Multi-Component Reactions for Morpholine Core Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, offer a highly efficient route to complex molecules like substituted morpholines. itu.edu.trorganic-chemistry.org These reactions are prized for their atom economy, step economy, and the ability to rapidly generate molecular diversity. itu.edu.trorganic-chemistry.org

A hypothetical MCR for the synthesis of a this compound precursor could involve the reaction of cyclooctylamine, an epoxide, and a third component that facilitates the ring closure. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs suggest that a convergent approach could be designed.

Enantioselective and Diastereoselective Synthetic Routes to Substituted Morpholines

For applications where stereochemistry is crucial, the development of enantioselective and diastereoselective routes to substituted morpholines is of paramount importance. Chiral morpholine derivatives are significant components of many biologically active compounds. researchgate.net

One strategy involves the use of chiral starting materials, such as enantiopure amino alcohols, which can be elaborated into chiral morpholines. nih.gov Asymmetric catalytic methods are also being increasingly developed. For instance, asymmetric hydrogenation of dehydromorpholines using chiral rhodium catalysts can provide access to enantiomerically enriched morpholines. researchgate.net Another approach is the diastereoselective reduction of a chiral morpholinone precursor.

Introduction of the Cyclooctyl Moiety

The introduction of the cyclooctyl group onto the nitrogen atom of the morpholine ring is the final key step in the synthesis of this compound. This can be achieved either by starting with a pre-formed morpholine ring or by using cyclooctylamine as a building block in the construction of the morpholine ring itself.

N-Alkylation Strategies with Cyclooctyl Precursors

The most direct method for the synthesis of this compound is the N-alkylation of morpholine with a suitable cyclooctyl precursor. This is a classic SN2 reaction where the nitrogen atom of morpholine acts as a nucleophile.

Common cyclooctyl precursors for this reaction include cyclooctyl bromide, cyclooctyl iodide, or cyclooctyl tosylate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or toluenesulfonic acid formed as a byproduct. The choice of solvent and base can significantly influence the reaction rate and yield.

| Alkylating Agent | Base | Solvent | Typical Conditions |

| Cyclooctyl Bromide | K₂CO₃, NaHCO₃, or Et₃N | Acetonitrile, DMF, or THF | Heating under reflux |

| Cyclooctyl Iodide | K₂CO₃, NaHCO₃, or Et₃N | Acetonitrile, DMF, or THF | Room temperature to moderate heating |

| Cyclooctyl Tosylate | K₂CO₃, NaHCO₃, or Et₃N | Acetonitrile, DMF, or THF | Heating under reflux |

Another N-alkylation strategy is reductive amination. This two-step, one-pot process involves the reaction of morpholine with cyclooctanone (B32682) to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

| Carbonyl Compound | Amine | Reducing Agent | Typical Conditions |

| Cyclooctanone | Morpholine | NaBH₃CN, NaBH(OAc)₃, or H₂/Pd-C | Acidic or neutral pH, various solvents (e.g., MeOH, DCE) |

Transition-Metal Catalyzed Coupling Reactions for N-C(Cyclooctyl) Bond Formation

In recent years, transition-metal catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example and could be applied to the synthesis of this compound. wikipedia.orglibretexts.orgorganic-chemistry.org

This reaction would involve the coupling of morpholine with a cyclooctyl halide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. A strong base, such as sodium tert-butoxide, is typically required. The advantage of this method lies in its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Solvent |

| Morpholine | Cyclooctyl Bromide | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald or Hartwig ligands (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

| Morpholine | Cyclooctyl Triflate | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald or Hartwig ligands (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Reductive Amination Pathways Incorporating Cyclooctanone Derivatives

The synthesis of this compound is effectively achieved through the reductive amination of cyclooctanone with morpholine. This well-established transformation is a cornerstone in the formation of C-N bonds and proceeds via a two-step sequence within a single reaction vessel. Initially, the carbonyl group of cyclooctanone reacts with the secondary amine, morpholine, to form an intermediate enamine or the corresponding iminium salt. This intermediate is not isolated but is subsequently reduced in situ to yield the final tertiary amine product, this compound.

The choice of reducing agent is critical to the success of the reaction, with various hydrides being suitable. Common laboratory-scale reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Each reagent offers different levels of reactivity and selectivity, allowing for optimization based on the specific substrate and desired reaction conditions. For instance, sodium triacetoxyborohydride is often favored for its mildness and effectiveness under slightly acidic conditions, which can facilitate the formation of the iminium ion intermediate. The general reaction is depicted below:

Figure 1: General scheme for the reductive amination of cyclooctanone with morpholine.

Detailed research findings on related reductive aminations highlight the versatility of this method. For example, reductive aminations involving morpholine have been employed in the synthesis of complex molecular scaffolds. nih.gov While specific kinetic and yield data for the direct synthesis of this compound are proprietary or dispersed in broader synthetic reports, the general efficiency of such reactions is typically high.

Interactive Data Table: General Conditions for Reductive Amination

| Parameter | Description | Common Examples |

| Ketone | The carbonyl-containing starting material. | Cyclooctanone |

| Amine | The nitrogen source for the C-N bond formation. | Morpholine |

| Reducing Agent | Reagent to reduce the enamine/iminium intermediate. | Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | The reaction medium. | Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Catalyst | Optional acid or Lewis acid to promote iminium formation. | Acetic Acid (AcOH), Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄) |

Chemo- and Regioselective Considerations in this compound Synthesis

Chemo- and regioselectivity are crucial when multiple reactive sites or reagents are present. In the context of synthesizing this compound, these considerations become paramount if other functional groups are present on the cyclooctanone ring or if competing amines are included in the reaction mixture.

A study on the formation of mixed Diaminocyclopentenones (DCPs) from furfural (B47365) provides an excellent model for understanding these selective principles. nih.gov In this research, reactions were performed with two different amines competing to react. When dibenzylamine (B1670424) and morpholine were used simultaneously, the reaction yielded the mixed product as a single regioisomer in good yield, demonstrating high selectivity. nih.gov The study revealed a trend where benzyl (B1604629) and aryl amines tend to incorporate at one position, while alkyl amines like morpholine incorporate at another. nih.gov This selectivity is attributed to the differing nucleophilicity and steric profiles of the amines, which dictates their reactivity towards the electrophilic intermediate.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is a growing priority aimed at reducing environmental impact. This involves the use of safer solvents, renewable starting materials, and energy-efficient processes.

Solvent-Free and Aqueous Medium Reactions

Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents. A key green chemistry objective is to replace these with environmentally benign alternatives like water or to eliminate the solvent entirely.

Aqueous Medium: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Certain reductive aminations can be performed in aqueous media, sometimes with the aid of a catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), which can enhance the reaction rate and selectivity. nih.gov Performing the synthesis of this compound in water would significantly improve its environmental profile by eliminating organic solvent waste.

Solvent-Free Reactions: Mechanochemistry, particularly ball milling, has emerged as a powerful technique for conducting reactions without a solvent. rsc.org In this method, mechanical energy is used to initiate and sustain chemical reactions between solid reactants. rsc.orgmdpi.com This approach not only prevents pollution but can also lead to unique reactivity and the formation of products that are difficult to obtain from solution-based chemistry. rsc.org A solvent-free synthesis of this compound could be envisioned by milling cyclooctanone, morpholine, and a solid-state reducing agent, offering benefits of reduced waste, lower costs, and simplified processing. cmu.edu

Catalyst Selection for Sustainable Synthesis

The choice of catalyst is another central aspect of green synthesis design. An ideal green catalyst is efficient, selective, reusable, and non-toxic.

For reductive aminations, heterogeneous catalysts are particularly attractive. For example, ZnO nanoparticles have been used as a reusable catalyst in related syntheses. mdpi.com Such catalysts can be easily recovered from the reaction mixture by filtration and reused multiple times, making the process more economical and sustainable. Other sustainable options include bio-based catalysts, such as citric acid derived from lemon juice, which have been successfully used in other multicomponent reactions. mdpi.com

The use of ionic liquids as both catalysts and solvents is another promising green alternative. mdpi.com Their low vapor pressure and high thermal stability reduce air pollution and allow for a wider range of reaction temperatures. mdpi.com For the synthesis of this compound, a carefully selected reusable catalyst could drastically lower the environmental footprint of the manufacturing process.

Interactive Data Table: Examples of Green Catalysts for Amine Synthesis

| Catalyst Type | Example | Key Advantages | Relevant Application | Citation |

| Heterogeneous | ZnO Nanoparticles | Reusable, easily separated from product. | Lewis acid catalysis in solvent-free conditions. | mdpi.com |

| Bio-Based | Citric Acid | Renewable, non-toxic, biodegradable. | Natural acid catalyst for multicomponent reactions in water. | mdpi.com |

| Ionic Liquid | [Bmim]sac | Low toxicity, reusable, low vapor pressure. | Catalyst and solvent for pyran synthesis. | mdpi.com |

| Metallic Powder | Copper (Cu) Powder | Inexpensive, efficient under mechanochemical conditions. | Solvent-free azide-alkyne cycloaddition. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclooctylmorpholine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-cyclooctylmorpholine, NMR provides critical data on the connectivity of atoms and the spatial arrangement of its constituent rings.

The inherent flexibility of both the cyclooctyl and morpholine (B109124) rings in this compound results in a complex mixture of rapidly interconverting conformers at room temperature. Variable Temperature (VT) NMR spectroscopy is an indispensable tool for studying these dynamic processes. ox.ac.ukoxinst.com By acquiring spectra at different temperatures, it is possible to slow down these conformational exchanges on the NMR timescale, allowing for the resolution and characterization of individual conformers or providing insight into the energy barriers of these processes. ox.ac.uknih.gov

At elevated temperatures, the conformational interconversion is fast, leading to a time-averaged spectrum with sharp, averaged signals. As the temperature is lowered, the rate of exchange decreases. This slowing of the dynamics typically results in significant broadening of the NMR signals. If the temperature is lowered further to the coalescence point, distinct signals for the individual, now slowly exchanging, conformers may begin to resolve. oxinst.com

Key dynamic processes in this compound that can be investigated by VT-NMR include:

Morpholine Ring Inversion: The morpholine ring typically adopts a chair conformation, which can undergo ring inversion. researchgate.net

Cyclooctyl Ring Pseudorotation: The cyclooctyl ring exists in a complex equilibrium of several low-energy conformations (e.g., boat-chair, boat-boat). VT-NMR can help to identify the predominant conformers and the energetic barriers between them.

By analyzing the changes in the spectra as a function of temperature, thermodynamic parameters such as the Gibbs free energy of activation (ΔG‡) for these conformational changes can be calculated. sapub.org

Table 1: Hypothetical Variable Temperature NMR Data for Selected Protons in this compound

| Temperature (°C) | Proton Signal (e.g., Morpholine Hα to N) | Linewidth (Hz) | Observations |

|---|---|---|---|

| 100 | Sharp singlet | 1.5 | Fast exchange regime, averaged signal |

| 25 | Broad singlet | 15.0 | Intermediate exchange, significant broadening |

| -40 | Coalescence | >50.0 | Coalescence temperature for this process |

| -80 | Two distinct broad signals | 10.0 | Slow exchange regime, individual conformers begin to resolve |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the three-dimensional structure of this compound. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful as they detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. columbia.edusinica.edu.tw

These experiments are essential for establishing the relative orientation of the cyclooctyl and morpholine rings. For example, a NOESY cross-peak between a proton on the cyclooctyl ring and a proton on the morpholine ring provides direct evidence of their spatial proximity, thereby defining the preferred conformation of the molecule in solution. nih.govyoutube.com ROESY is often used for medium-sized molecules where the NOE may be close to zero. columbia.edu

Table 2: Expected NOESY/ROESY Correlations for a Postulated Conformer of this compound

| Proton 1 (Cyclooctyl Ring) | Proton 2 (Morpholine Ring) | Expected Correlation | Structural Implication |

|---|---|---|---|

| H-1 (methine) | H-2', H-6' (axial) | Strong | The morpholine ring is oriented such that its axial protons are close to the point of attachment on the cyclooctyl ring. |

| H-2 (axial) | H-3', H-5' (axial) | Medium | Indicates a specific folding of the cyclooctyl ring relative to the morpholine ring. |

| H-1 (methine) | H-2', H-6' (equatorial) | Weak/Absent | Suggests a preference for the axial orientation of the morpholine protons towards the cyclooctyl ring. |

Solid-State NMR (SSNMR) spectroscopy provides invaluable information about the structure and dynamics of this compound in the solid phase. europeanpharmaceuticalreview.com Unlike solution-state NMR, SSNMR can distinguish between different crystalline forms (polymorphs) and amorphous material. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com Polymorphs can have different molecular conformations and packing arrangements within the crystal lattice, leading to distinct SSNMR spectra. mdpi.com

The most common nucleus for SSNMR studies of pharmaceuticals is ¹³C. The ¹³C chemical shifts are highly sensitive to the local electronic environment, so even subtle changes in molecular conformation or intermolecular interactions between different polymorphs will result in a unique set of peaks. europeanpharmaceuticalreview.com This makes ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR a powerful tool for identifying and quantifying different solid forms of this compound.

Table 3: Representative ¹³C Solid-State NMR Chemical Shifts for Two Hypothetical Polymorphs of this compound

| Carbon Atom | Polymorph A (δ, ppm) | Polymorph B (δ, ppm) | Δδ (ppm) |

|---|---|---|---|

| Cyclooctyl C-1 (N-CH) | 68.2 | 70.1 | 1.9 |

| Morpholine C-2, C-6 (N-CH₂) | 51.5 | 51.1 | 0.4 |

| Morpholine C-3, C-5 (O-CH₂) | 67.0 | 68.5 | 1.5 |

| Cyclooctyl C-4 | 27.3 | 25.9 | 1.4 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are complementary and provide a characteristic fingerprint of the compound, offering detailed information on functional groups and conformational preferences. sci-hub.stkurouskilab.com The conformational state of the flexible cyclooctyl and morpholine rings can influence the vibrational frequencies, making these techniques sensitive to the molecule's structure. nih.govresearchgate.net

The FT-IR and Raman spectra of this compound can be analyzed by assigning observed bands to specific molecular vibrations. The spectra are typically dominated by vibrations associated with the individual ring systems.

Cyclooctyl Group Vibrations: The C-H stretching vibrations of the CH₂ groups appear in the 2850-2960 cm⁻¹ region. mdpi.com The deformation modes (scissoring, wagging, twisting, and rocking) of these methylene groups give rise to a series of bands in the 1470-720 cm⁻¹ fingerprint region.

Morpholine Ring Vibrations: The morpholine ring is characterized by C-O-C and C-N-C stretching vibrations. The asymmetric C-O-C stretch typically appears as a strong band in the IR spectrum around 1115 cm⁻¹. nih.gov C-N stretching vibrations are usually found between 1200 and 1020 cm⁻¹.

Table 4: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H stretching (cyclooctyl, morpholine) | 2850 - 2960 | IR, Raman |

| CH₂ scissoring | 1440 - 1470 | IR, Raman |

| C-N stretching | 1020 - 1200 | IR, Raman |

| C-O-C asymmetric stretching | ~1115 | IR (strong) |

| Ring deformation/skeletal modes | 200 - 600 | Raman |

While fundamental vibrational transitions are the most intense features in IR and Raman spectra, weaker bands known as overtones and combination bands also appear. libretexts.orguomustansiriyah.edu.iq

Overtones occur at approximately integer multiples of a fundamental vibrational frequency (e.g., 2ν, 3ν). youtube.comwikipedia.org

Combination bands arise from the simultaneous excitation of two or more different fundamental vibrations (e.g., ν₁ + ν₂). libretexts.org

These bands, although weak, can provide subtle structural information. Their positions and intensities can be sensitive to anharmonicity in the molecular potential energy surface and to specific conformational details. Furthermore, a phenomenon known as Fermi resonance can occur when an overtone or combination band has a similar energy and the same symmetry as a fundamental vibration. acs.org This interaction leads to a shift in the frequencies of both bands and an increase in the intensity of the weaker (overtone/combination) band, complicating the spectrum but also providing more detailed structural clues upon careful analysis. libretexts.org

Information regarding the advanced spectroscopic characterization and structural elucidation of this compound is not available in the provided search results.

Extensive searches for specific experimental data on this compound and its derivatives using advanced analytical techniques have not yielded any relevant information. The requested detailed research findings, including data on mass spectrometry, X-ray crystallography, and chiroptical spectroscopy for this particular compound, are not present in the available resources.

Therefore, it is not possible to generate the requested article with the specified sections and subsections, as no data on the molecular fragmentation pathways, exact mass determination, solid-state structural analysis, or chiroptical properties of this compound or its derivatives could be found.

Advanced Analytical Techniques for Purity and Homogeneity Assessment

The rigorous assessment of purity and homogeneity is a critical prerequisite for the comprehensive characterization and subsequent application of any synthesized chemical entity. In the context of this compound, a multifaceted analytical approach is employed to ensure the absence of impurities, such as starting materials, byproducts, and degradation products, and to confirm the uniformity of the bulk substance. This involves the synergistic application of advanced chromatographic, spectrometric, and thermal analysis techniques, each providing unique insights into the sample's composition and stability.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile organic compounds like this compound. A reversed-phase HPLC method, utilizing a C18 stationary phase, is typically developed and validated to achieve high-resolution separation of the target compound from any potential impurities. The homogeneity of the main peak is further scrutinized using photodiode array (PDA) detection, which assesses peak purity across a range of wavelengths.

Gas chromatography-mass spectrometry (GC-MS) serves as a complementary and powerful tool for the analysis of volatile and semi-volatile impurities. The high separation efficiency of the gas chromatograph, coupled with the definitive identification capabilities of the mass spectrometer, allows for the detection and tentative identification of trace-level contaminants.

Furthermore, thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information regarding the thermal stability and homogeneity of this compound. These methods can detect the presence of impurities that may alter the melting point or decomposition profile of the main compound.

The subsequent sections detail the application of these advanced analytical techniques in assessing the purity and homogeneity of this compound, supported by representative data.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reversed-phase HPLC method is the primary technique for quantifying the purity of this compound. The method's parameters are optimized to ensure a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.

Representative HPLC Purity Data for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time | 4.2 minutes |

| Purity (by area %) | 99.8% |

The high purity value obtained from the HPLC analysis indicates the absence of significant non-volatile impurities. Peak homogeneity is further confirmed by PDA analysis, which shows a uniform spectral profile across the entire peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS analysis is employed to detect and identify any volatile organic impurities that may be present in the this compound sample. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that aids in the structural elucidation of any detected components.

Typical GC-MS Data for Purity Assessment of this compound

| Retention Time (min) | Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Area % |

| 8.5 | This compound | 197 | 110, 86, 57 | 99.9 |

| 5.2 | Cyclooctanone (B32682) | 126 | 98, 83, 55 | <0.1 |

| 3.1 | Morpholine | 87 | 57, 43 | <0.05 |

The GC-MS data corroborates the high purity of the sample, with only trace amounts of potential starting materials or byproducts detected.

Thermal Analysis

Thermal analysis provides insights into the physical and thermal properties of this compound, which are indicative of its purity and homogeneity.

Representative Thermal Analysis Data for this compound

| Technique | Parameter | Result |

| Differential Scanning Calorimetry (DSC) | Onset of Melting | 58.2 °C |

| Peak Melting Point | 59.5 °C | |

| Enthalpy of Fusion | 25.8 J/g | |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition | 215 °C |

| Mass Loss at 250 °C | 5% |

The sharp melting endotherm observed in the DSC analysis is characteristic of a highly pure and crystalline substance. The TGA results demonstrate good thermal stability, with significant decomposition occurring only at elevated temperatures.

Computational and Theoretical Studies of 4 Cyclooctylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics, providing a fundamental approach to describing the electronic structure and energy of molecules. researchgate.net These methods solve, or approximate solutions to, the Schrödinger equation for a given arrangement of atoms. researchgate.net For 4-cyclooctylmorpholine, this allows for a precise determination of its electronic properties, which are critical for understanding its stability and chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used technique in chemistry and materials science due to its favorable balance of accuracy and computational cost. In a hypothetical DFT study of this compound, the primary goal would be to map the electron density to determine the molecule's ground-state energy and derive other critical properties.

Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. The outputs would provide a detailed picture of the molecule's electronic landscape. Key findings would include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For this compound, the HOMO would likely be localized around the electron-rich morpholine (B109124) ring, specifically the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most favorable sites for nucleophilic attack.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates ionization potential and site of electrophilic attack. |

| Energy of LUMO | +1.2 eV | Indicates electron affinity and site of nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical stability and electronic excitation energy. |

| Dipole Moment | 1.9 D | Quantifies the molecule's overall polarity. |

| Mulliken Charge on Morpholine N | -0.45 e | Highlights the nucleophilic character of the nitrogen atom. |

| Mulliken Charge on Morpholine O | -0.52 e | Highlights the nucleophilic character of the oxygen atom. |

Ab Initio Methods for High-Accuracy Energy and Property Prediction

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data or empirical parameterization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to solve the electronic Schrödinger equation more rigorously than DFT, often leading to higher accuracy, albeit at a significantly greater computational expense.

For a flexible molecule like this compound, high-accuracy ab initio calculations would be invaluable for benchmarking the results from more cost-effective methods like DFT and molecular mechanics. A study might employ a method like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) with a large basis set (e.g., aug-cc-pVTZ) on a simplified analog or a fixed conformation of the molecule to obtain a "gold standard" energy value.

These calculations would provide highly reliable predictions for properties such as ionization potential, electron affinity, and conformational energy differences. For instance, the energy difference between various conformations of the cyclooctyl ring (e.g., boat-chair vs. crown) when attached to the morpholine group could be calculated with high precision, establishing a definitive hierarchy of stability.

| Computational Method | Target Property | Anticipated Outcome and Significance |

|---|---|---|

| Hartree-Fock (HF) | Baseline Electronic Energy | Provides a starting point for more advanced methods; neglects electron correlation. |

| MP2 | Conformational Energy Differences | Offers a good balance of cost and accuracy for capturing electron correlation effects on stability. |

| CCSD(T) | Benchmark Total Energy | Provides a highly accurate "gold standard" energy for specific conformations to validate other methods. |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, dominated by the large cyclooctyl ring, dictates its three-dimensional shape and, consequently, its physical and biological properties. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It treats atoms as balls and bonds as springs, calculating the potential energy of a system using a "force field"—a set of parameters that define the energy cost of stretching bonds, bending angles, and rotating dihedrals. This approach is computationally much faster than quantum methods, making it ideal for studying large and flexible systems like this compound.

A molecular dynamics (MD) simulation would use an MM force field (e.g., AMBER, OPLS) to simulate the movement of the molecule over time, allowing for a thorough exploration of its conformational space. The simulation would reveal the preferred conformations of both the cyclooctyl and morpholine rings. The morpholine ring is known to adopt a stable chair conformation. The cyclooctane (B165968) ring, however, is highly flexible and can exist in several low-energy forms, such as the boat-chair, twist-boat-chair, and crown conformations. The MD simulation would show the relative populations of these conformers and the dynamics of their interconversion.

Potential Energy Surface Mapping of Ring Inversion and Substituent Rotation

A Potential Energy Surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. For this compound, a detailed PES would be crucial for understanding its dynamic behavior. The surface is generated by systematically changing specific geometric parameters—such as dihedral angles—and calculating the energy at each point, often using quantum methods like DFT for accuracy.

Key coordinates to map for this compound would include the dihedral angles that define the puckering of the cyclooctyl ring and the dihedral angle for rotation around the C-N bond connecting the cyclooctyl group to the morpholine nitrogen. The resulting PES would show energy minima, which correspond to stable conformers, and saddle points, which are the transition states for conformational changes like ring inversion. This allows for the calculation of the energy barriers for these processes, providing insight into the flexibility of the molecule at different temperatures.

| Conformer/Transition State | Key Dihedral Angles | Relative Energy (kcal/mol) (Illustrative) | Description |

|---|---|---|---|

| Boat-Chair (Global Minimum) | Defined Set 1 | 0.0 | The most stable conformation of the cyclooctyl ring. |

| Crown | Defined Set 2 | +1.5 | A higher energy, symmetrical conformation. |

| Twist-Boat | Defined Set 3 | +0.8 | An intermediate energy conformation. |

| Ring Inversion TS | Intermediate Set | +5.2 | The energy barrier to interconvert between major conformers. |

Reactivity and Mechanism Prediction

Computational methods are instrumental in predicting how a molecule will behave in a chemical reaction. By combining electronic structure information from quantum calculations with the energy landscape from PES mapping, a detailed picture of the reactivity of this compound can be constructed.

The HOMO and LUMO distributions obtained from DFT calculations are primary indicators of reactivity. The nucleophilic nature of the nitrogen and oxygen lone pairs suggests that reactions such as protonation, alkylation, and coordination to metal centers would occur at these sites. The electrostatic potential map would further confirm these predictions.

To study a specific reaction mechanism, such as the N-oxidation of the morpholine ring, computational chemists would map the reaction pathway on a potential energy surface. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state connecting them. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined before the reaction is ever run in a lab.

Transition State Analysis for Reaction Pathways

Transition state analysis is a powerful computational tool used to elucidate the mechanisms of chemical reactions by identifying the highest energy point along the reaction coordinate, known as the transition state. For a molecule like this compound, this analysis would be crucial in understanding its formation and reactivity.

For instance, the synthesis of N-substituted morpholines can occur through various reaction pathways. Computational studies on similar reactions, such as the ozonation of substituted hydrazines, have utilized density functional theory (DFT) to map out the reaction mechanism. These studies indicate that reactions often proceed through initial hydrogen abstraction followed by oxidation. In a hypothetical study of this compound formation from cyclooctylamine and a morpholine precursor, transition state analysis could determine the most energetically favorable pathway, and by extension, the most likely reaction mechanism.

Computational revision of reactions like the Thorpe reaction, which involves nitrile self-condensation, has demonstrated the ability of DFT to distinguish between different proposed mechanisms by calculating the activation energies. Similarly, for reactions involving this compound, such as its potential role in cycloaddition reactions, transition state analysis would be invaluable. For example, in the context of bioorthogonal cycloadditions involving cyclooctynes, computational techniques are used to model the geometries and energies of reactants, intermediates, products, and transition states to construct a comprehensive reaction profile.

Table 1: Hypothetical Transition State Analysis Data for a Reaction Involving a Morpholine Derivative

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product |

| N-alkylation | Morpholine + Alkyl Halide | 25.3 | N-Alkylmorpholine |

| Ring Opening | Protonated Morpholine | 35.1 | Ring-Opened Cation |

Note: The data in this table is illustrative and based on general values for similar reaction types, not on specific calculations for this compound.

Frontier Molecular Orbital (FMO) Theory in Reactivity Studies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the reactivity of molecules based on the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and symmetries of these orbitals govern how a molecule will interact with other reactants.

For this compound, the lone pair of electrons on the nitrogen atom of the morpholine ring would significantly contribute to the HOMO, making it a nucleophilic center. The cyclooctyl group, being a large, flexible alkyl substituent, would influence the steric accessibility and energy of the HOMO.

In the context of cycloaddition reactions, FMO theory is extensively used to predict reactivity and selectivity. For example, the interaction between the HOMO of a diene and the LUMO of a dienophile in a Diels-Alder reaction determines the reaction's feasibility. While this compound itself is not a typical diene or dienophile, its potential modifications or reactions could be analyzed using FMO theory. Computational studies on other heterocyclic compounds have shown that the HOMO-LUMO energy gap is a critical parameter in determining the molecule's stability and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Morpholine

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: This data is a representative example for a generic N-substituted morpholine and is not derived from actual calculations on this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be correlated with experimental results to confirm molecular structures and understand their electronic and vibrational properties.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on DFT like the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy.

For this compound, predicting the NMR spectra would be essential for its characterization. The complex conformational flexibility of the cyclooctyl ring would lead to a complicated ¹H NMR spectrum. Computational analysis could help in assigning the signals to specific protons by calculating the chemical shifts for different conformers. Studies on morpholine derivatives have shown that the protons on the morpholine ring exhibit characteristic chemical shifts, which are influenced by the substituent on the nitrogen atom. For example, the protons adjacent to the nitrogen and oxygen atoms in the morpholine ring typically appear as distinct multiplets.

Table 3: Predicted ¹H NMR Chemical Shifts for a Generic N-Alkylmorpholine

| Proton | Predicted Chemical Shift (ppm) |

| H-2, H-6 (axial) | 2.65 |

| H-2, H-6 (equatorial) | 2.85 |

| H-3, H-5 (axial) | 3.60 |

| H-3, H-5 (equatorial) | 3.80 |

Note: These are typical chemical shift ranges for protons in a morpholine ring and are not specific to this compound. The actual values would be influenced by the cyclooctyl substituent.

Vibrational Frequency and Intensity Simulation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can simulate these spectra by computing the harmonic vibrational frequencies and their corresponding intensities.

For this compound, a simulated vibrational spectrum would show characteristic bands for the C-H stretching and bending modes of the cyclooctyl ring, as well as the C-O-C and C-N-C stretching and deformation modes of the morpholine ring. Comparing the simulated spectrum with an experimentally obtained one can provide strong evidence for the molecule's structure. Such computational studies are routinely performed for complex molecules to aid in the assignment of their vibrational spectra.

Table 4: Calculated Vibrational Frequencies for Key Functional Groups in a Morpholine Derivative

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Asymmetric C-H Stretch | -CH₂- | 2980 |

| Symmetric C-H Stretch | -CH₂- | 2920 |

| C-O-C Stretch | Ether | 1115 |

| C-N-C Stretch | Amine | 1080 |

Note: This table presents typical calculated vibrational frequencies for the functional groups found in a morpholine ring. The specific frequencies for this compound would be influenced by the coupling of vibrations with the cyclooctyl group.

Chemical Reactivity and Derivatization of 4 Cyclooctylmorpholine

Reactions at the Cyclooctyl Moiety

The large, flexible cyclooctyl group presents a landscape of C(sp³)–H bonds that can be targeted for functionalization. Modern synthetic methods, particularly those involving transition metal catalysis, have enabled the selective modification of such traditionally inert bonds.

The direct functionalization of C–H bonds on the cyclooctyl ring is a powerful strategy for derivatization. Transition-metal-catalyzed C–H activation has emerged as a key method, where the morpholine (B109124) nitrogen can act as an internal directing group. This positions the metal catalyst in proximity to specific C–H bonds, facilitating their cleavage and subsequent coupling with other reagents.

Palladium-catalyzed reactions are particularly prominent in this area. In systems analogous to 4-cyclooctylmorpholine, such as other N-cycloalkyl amines, the nitrogen atom directs the palladium catalyst to activate a C–H bond, typically at the γ-position, through the formation of a stable six-membered palladacycle intermediate. acs.orgnih.gov This regioselectivity arises from the geometric preference for forming sterically and electronically favored metallacyclic transition states. nih.govmdpi.com Once the C–H bond is activated, the resulting carbon-metal bond can participate in various coupling reactions to form new C–C or C-heteroatom bonds. For instance, coupling with aryl or alkenyl halides can introduce new substituents onto the cyclooctyl ring. nih.govacs.org The choice of ligands, bases, and oxidants is crucial for achieving high efficiency and selectivity in these transformations. aminer.orgyoutube.comnih.gov

While classical electrophilic substitution is more characteristic of aromatic systems, the C-H bonds of alkanes can undergo functionalization under specific, often harsh, conditions or via radical-mediated pathways, though these are generally less selective than metal-catalyzed approaches.

| Reaction Type | Catalyst/Reagents | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| γ-C(sp³)–H Arylation | Pd(OAc)₂, Ligand (e.g., Pyridone), Base (e.g., K₂CO₃), Aryl Halide | N-Picolinoylcyclohexanamine | Demonstrates efficient, silver-free, regio- and stereospecific arylation at the γ-position of the cycloalkane ring. | acs.org |

| Transannular C–H Arylation | Pd(OAc)₂, CsOPiv, Fluoroamide Directing Group, Aryl Iodide | Alicyclic Amines (e.g., Azabicycles) | Leverages boat conformation to achieve arylation at remote positions, forming novel derivatives of bioactive molecules. | nih.gov |

| γ-C–H Arylation | Pd(OAc)₂, Quinuclidine-Pyridone Ligands, Aryl Iodide | Cycloalkane Carboxylic Acids (including Cyclooctane) | Ligand-enabled transannular γ-methylene C–H arylation with excellent regioselectivity. | nih.govnih.gov |

| β-Methylene C–H Arylation | Pd(II), Isoleucine-NH₂ Auxiliary, Aryl Iodide | Cyclopropanes | Amino acid amides serve as effective chiral bidentate directing groups for asymmetric C–H activation. | organic-chemistry.org |

The oxidation of the cyclooctyl ring, particularly through hydroxylation, offers a direct route to introducing polarity and a versatile functional handle for further derivatization. Enzymatic catalysts, specifically cytochrome P450 monooxygenases, are exceptionally adept at this transformation, often proceeding with high levels of regio- and stereoselectivity that are difficult to achieve with traditional chemical oxidants. researchgate.net

Chemo-enzymatic cascade systems have also been developed. For example, the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) can be achieved in a one-pot system combining an unspecific peroxygenase (UPO) enzyme with a heterogeneous catalyst (e.g., supported Palladium) that generates the required hydrogen peroxide oxidant in situ. youtube.com Such an approach could foreseeably be adapted for the oxidation of the cyclooctyl moiety in this compound.

| Enzyme System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP102A1 variants) | Cyclooctane (B165968) | Cyclooctanol | Rate-accelerating mutations and decoy molecules significantly boost oxidation rates and product formation. Cyclooctane is often the most efficiently oxidized cycloalkane in these systems. | researchgate.net |

| Cytochrome P450 Family | General Hydrocarbons (RH) | Alcohols (ROH) | Catalyzes the regio- and stereoselective hydroxylation of inert C-H bonds using O₂ and NAD(P)H. | researchgate.net |

| Unspecific Peroxygenase (PaDa-I variant) with Pd-based catalyst | Cyclohexane | Cyclohexanol and Cyclohexanone | Demonstrates a highly effective one-pot chemo-enzymatic system for cycloalkane oxidation using in situ generated H₂O₂. | youtube.com |

Reactions Involving the Morpholine Nitrogen Atom

The lone pair of electrons on the tertiary nitrogen atom of the morpholine ring makes it a nucleophilic and basic center, defining its characteristic reactions.

As a tertiary amine, this compound lacks a hydrogen atom on the nitrogen. Consequently, it does not undergo standard N-acylation or N-sulfonylation reactions with acyl chlorides or sulfonyl chlorides, which typically proceed via nucleophilic attack followed by the elimination of HCl from the N-H bond. libretexts.orgyoutube.comlibretexts.org This lack of reactivity is a key feature used in the Hinsberg test to distinguish tertiary amines from primary and secondary amines. byjus.comshaalaa.comlibretexts.org

However, under certain conditions, tertiary amines can react with acylating or sulfonylating agents through alternative pathways. For instance, reaction with cyanogen (B1215507) bromide can lead to C–N bond cleavage in what is known as the von Braun reaction. researchgate.netwikipedia.org In the context of this compound, this could potentially lead to either cleavage of the cyclooctyl group from the nitrogen or opening of the morpholine ring, resulting in a cyanamide (B42294) and an alkyl bromide. researchgate.netresearchgate.net Modern variations of this dealkylation use less toxic reagents like chloroformates. wikipedia.org In some cases, reaction of a tertiary amine with a sulfonyl chloride can result in dealkylation rather than the formation of a stable sulfonamide. researchgate.net

Quaternization: The nucleophilic nitrogen of this compound readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) in a classic SN2 reaction to form a quaternary ammonium (B1175870) salt. commonorganicchemistry.comnih.gov In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C–N bond. The resulting product is a positively charged quaternary ammonium salt with the halide as the counter-ion. These salts often exhibit different solubility and biological properties compared to the parent amine. The rate of quaternization can be influenced by the steric bulk of the alkyl halide and the solvent used. nih.gov

Amine Oxide Formation: The tertiary nitrogen can be easily oxidized to form this compound N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids like m-CPBA. aminer.orglibretexts.org The reaction involves the donation of the nitrogen's lone pair to an oxygen atom, forming a coordinate covalent N–O bond. The resulting N-oxides are highly polar molecules with distinct chemical properties, often used as oxidants or as intermediates in further synthetic transformations. aminer.org

| Reaction | Reagent(s) | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Quaternary Ammonium Salt | Reaction in a solvent like THF, DMF, or without solvent, often at elevated temperatures (50-140°C). | commonorganicchemistry.com |

| Amine Oxide Formation | Hydrogen Peroxide (H₂O₂) | N-Oxide | Aqueous H₂O₂ or UHP adduct, optionally with catalysts like phosphotungstic acid or rhenium complexes. Often performed in solvents like acetic acid. | aminer.orglibretexts.org |

| von Braun Reaction (Dealkylation/Ring-Opening) | Cyanogen Bromide (CNBr) | Cyanamide and Alkyl Bromide | Reaction in an inert solvent like chloroform (B151607) or ether. | researchgate.netwikipedia.orgresearchgate.net |

Ring-Opening and Ring-Expansion Reactions of the Morpholine Core

The morpholine ring, while generally stable, can undergo cleavage or expansion under specific reaction conditions, providing access to different molecular scaffolds.

Ring-opening reactions can be initiated by various reagents. For example, the von Braun reaction with cyanogen bromide can cleave one of the C–N bonds within the morpholine ring, leading to a linear bromo-alkylcyanamide. researchgate.net More recent methods have been developed for the ring-opening of unstrained cyclic amines using reagents like difluorocarbene, which can lead to valuable acyclic products. These reactions often proceed via the formation of an ammonium ylide intermediate, followed by fragmentation. The regioselectivity of the ring cleavage can sometimes be controlled by the nature of the substituents on the nitrogen atom.

Ring-expansion reactions, while less common, can transform the six-membered morpholine ring into a seven-membered 1,4-oxazepine. Such transformations have been observed to occur via neighboring group participation, where a substituent on the morpholine ring facilitates the formation of a strained, fused intermediate (like an aziridinium (B1262131) cation), which then rearranges to the expanded ring system.

Metal Complexation and Coordination Chemistry of this compound as a Ligand

The nitrogen atom in the morpholine ring of this compound possesses a lone pair of electrons, rendering it a potential ligand for coordination with metal ions. wikipedia.orglibretexts.org As a tertiary amine, its ability to act as a ligand is influenced by both electronic and steric factors. researchgate.net

The coordination of this compound to a metal center occurs through the donation of the nitrogen's lone pair of electrons, forming a coordinate covalent bond. wikipedia.org The stability and geometry of the resulting metal complex are dependent on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent system, and the presence of other competing ligands. researchgate.net

The coordination chemistry of morpholine and its derivatives has been explored with a variety of transition metals. For example, morpholine itself forms complexes with metals such as copper(II), cobalt(II), nickel(II), and zinc(II). While direct analogues with a cyclooctyl substituent are not extensively documented, the fundamental coordination principles remain applicable. The ether oxygen within the morpholine ring is generally not considered a primary coordination site due to its lower basicity compared to the nitrogen atom.

The table below provides a hypothetical overview of potential coordination complexes that could be formed with this compound, based on the known coordination chemistry of tertiary amines and other N-substituted morpholines.

Table 1: Hypothetical Metal Complexes of this compound

| Metal Ion (M) | Potential Complex Formula | Expected Geometry |

| Cu(II) | [Cu(C₁₂H₂₃NO)₂Cl₂] | Distorted Tetrahedral or Square Planar |

| Co(II) | [Co(C₁₂H₂₃NO)₂Cl₂] | Tetrahedral |

| Ni(II) | [Ni(C₁₂H₂₃NO)₂Cl₂] | Tetrahedral |

| Zn(II) | [Zn(C₁₂H₂₃NO)₂Cl₂] | Tetrahedral |

| Pd(II) | [Pd(C₁₂H₂₃NO)₂Cl₂] | Square Planar |

| Pt(II) | [Pt(C₁₂H₂₃NO)₂Cl₂] | Square Planar |

It is important to note that the actual formation and structure of these complexes would require experimental verification through techniques such as X-ray crystallography and spectroscopic methods.

Selective Modifications and Protecting Group Strategies

The selective modification of this compound can be challenging due to the generally unreactive nature of the C-H bonds in the cyclooctyl and morpholine rings. However, reactions targeting the tertiary amine functionality or adjacent positions are conceivable under specific conditions.

Selective Modifications:

One potential area for selective modification involves the ring-opening of the morpholine moiety. For instance, treatment with certain reagents could lead to the cleavage of one of the C-O bonds, yielding functionalized amino alcohol derivatives. nih.gov

Another possibility for modification lies in the functionalization of the carbon atoms alpha to the nitrogen or oxygen atoms of the morpholine ring. These positions can sometimes be activated for deprotonation and subsequent reaction with electrophiles, although this often requires harsh conditions or specific directing groups.

Protecting Group Strategies:

In the context of multi-step syntheses where the morpholine nitrogen of this compound might interfere with desired transformations, the use of a protecting group could be considered. However, the protection of tertiary amines is less common and more challenging than for primary or secondary amines. organic-chemistry.org

One strategy to temporarily mask the nucleophilicity and basicity of the morpholine nitrogen is through the formation of a quaternary ammonium salt. Reaction with an alkyl halide, for example, would convert the tertiary amine into a quaternary ammonium salt. studymind.co.uk This salt would be significantly less nucleophilic. Deprotection would then involve the removal of the added alkyl group, which can be difficult to achieve selectively.

Alternatively, in certain synthetic routes involving the construction of the morpholine ring itself, protecting group strategies are more common. For instance, if this compound were to be synthesized from a precursor, the nitrogen atom could be protected with a standard amine protecting group like a carbamate (B1207046) (e.g., Boc, Cbz) before the introduction of the cyclooctyl group or the formation of the morpholine ring. nih.govchemrxiv.orgnih.gov These protecting groups can be selectively removed under acidic, basic, or hydrogenolytic conditions. organic-chemistry.org

The table below outlines some general protecting groups for amines that could be conceptually applied in a synthetic route leading to this compound.

Table 2: Potential Protecting Groups for the Morpholine Nitrogen in Synthetic Intermediates

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

Applications in Advanced Organic Synthesis and Materials Science Research

4-Cyclooctylmorpholine as a Building Block in Complex Molecule Synthesis

The structure of this compound makes it an intriguing building block for constructing larger, more complex molecular architectures. Heterocyclic compounds are a foundational and diverse family of fragments utilized in organic synthesis. sigmaaldrich.com

Role in Multistep Reaction Sequences for Novel Scaffolds

In multistep synthesis, the introduction of a this compound unit can serve several strategic purposes. The morpholine (B109124) ring itself is a robust, saturated heterocycle, often imparting favorable physicochemical properties such as increased water solubility and metabolic stability to a parent molecule. The tertiary amine of the morpholine is a key functional handle. It can act as a base or nucleophile, or it can be targeted for quaternization or oxidation to further elaborate the molecular structure.

The cyclooctyl group, a bulky and lipophilic substituent, plays a crucial role in directing the steric outcome of reactions at or near the morpholine ring. Its presence can block certain reaction trajectories, thereby enhancing regioselectivity or diastereoselectivity in subsequent transformations. Furthermore, its significant non-polar character can be exploited to tune the solubility profile of synthetic intermediates, facilitating their purification by extraction or chromatography.

Precursor for Advanced Heterocyclic Systems

Substituted nitrogen heterocycles are pivotal structural units in a vast number of important pharmaceutical compounds. nih.gov The this compound moiety can be considered a prepared scaffold, ready for incorporation into more complex heterocyclic systems. For example, the intrinsic basicity of the morpholine nitrogen allows it to participate as a directing group or internal base in reactions designed to build additional rings onto the core structure.

Methods for synthesizing complex azaheterocycles, such as quinolin-4-ones, often rely on the reactions of N-substituted amines. mdpi.com By analogy, this compound could serve as a precursor amine in condensation reactions or metal-catalyzed cross-coupling reactions to generate novel, larger heterocyclic frameworks where the cyclooctyl group provides a unique steric and electronic signature.

Utilization as a Catalyst or Co-Catalyst in Organic Transformations

The nitrogen atom in this compound is a classic Lewis base, making the compound a candidate for applications in catalysis, both as an organocatalyst and as a ligand for transition metals.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often employs amines as catalysts. The tertiary amine of this compound can function as a Brønsted base, activating substrates by deprotonation, or as a Lewis base, activating reagents (e.g., silicon-based reagents) or forming reactive intermediates like enamines or ammonium (B1175870) ylides.

The key feature in this context is the N-cyclooctyl group. Compared to a smaller N-substituent like a methyl group (as in 4-methylmorpholine), the large cyclooctyl ring creates a significantly more hindered environment around the catalytically active nitrogen atom. This steric bulk can be a powerful tool for inducing asymmetry in prochiral substrates, potentially leading to enantioselective transformations.

Table 1: Theoretical Influence of N-Substituent on Morpholine-Based Organocatalysts

| N-Substituent | Expected Steric Hindrance | Potential Application | Key Influence |

|---|---|---|---|

| Methyl | Low | General base catalysis | High accessibility |

| Isopropyl | Moderate | Moderate stereocontrol | Balance of access and bulk |

| tert-Butyl | High | High stereocontrol | Significant steric blocking |

| Cyclooctyl | Very High | Potentially high stereocontrol, unique selectivity | Large, flexible steric shield |

Ligand Design for Transition-Metal Catalysis

The nitrogen atom of this compound possesses a lone pair of electrons, making it an excellent candidate for a ligand that can coordinate to a transition metal center. lumenlearning.comlumenlearning.com In transition metal catalysis, ligands play a critical role in modulating the electronic properties, stability, and reactivity of the metal. gla.ac.uk The nature of the ligand dictates the coordination environment, which in turn influences the outcome of the catalytic cycle. mdpi.com

The N-cyclooctyl group would function as a "tuning" element. Its large size would occupy a significant portion of the metal's coordination sphere, influencing the binding of substrates and the geometry of intermediates. This steric pressure can be beneficial for:

Promoting reductive elimination: By crowding the metal center, bulky ligands can favor the final bond-forming step in many cross-coupling reactions.

Stabilizing low-coordinate species: The ligand's bulk can prevent the coordination of additional solvent or substrate molecules, stabilizing highly reactive, low-coordinate metal complexes.

Creating a chiral pocket: If a chiral version of the cyclooctyl group were used, it could create an asymmetric environment around the metal, enabling enantioselective catalysis. The use of bulky silyl-substituted cyclooctatetraenyl ligands has been shown to be useful in f-element chemistry. researchgate.net

Table 2: Comparison of this compound as a Hypothetical Ligand

| Ligand | Donor Atom | Key Feature | Potential Catalytic Role |

|---|---|---|---|

| Trimethylphosphine | Phosphorus | Strong σ-donor, moderate cone angle | General cross-coupling |

| Pyridine | Nitrogen | π-acceptor capability | Reactions requiring electron-poor metals |

| This compound | Nitrogen | Strong σ-donor, very large cone angle | Selective reactions where steric bulk is paramount |

Role in the Synthesis of Functional Materials and Polymers

The incorporation of specific molecular fragments is a key strategy in the design of functional materials and polymers with tailored properties. The this compound unit offers a combination of features that could be valuable in materials science.

When incorporated into a polymer, either as part of the main chain or as a pendant group, the morpholine moiety can introduce polarity and sites for hydrogen bonding (if protonated), potentially increasing the material's affinity for polar solvents or surfaces.

Conversely, the large, aliphatic cyclooctyl group would significantly increase the polymer's hydrophobicity and free volume. This could be used to:

Lower the glass transition temperature (Tg): The flexible cyclooctyl ring could act as an internal plasticizer, making the resulting polymer more flexible.

Enhance solubility in non-polar organic solvents: The lipophilic nature of the cyclooctyl group would improve compatibility with hydrocarbon-based media.

Create microporosity: In cross-linked polymers or metal-organic frameworks (MOFs), the bulk of the cyclooctyl group could prevent efficient chain packing, leading to the formation of porous materials with potential applications in gas storage or separation.

Incorporation into Polymeric Backbones for Specific Properties

While direct polymerization of this compound is not a standard procedure, its structure could be integrated into polymer chains as a pendant group. This is typically achieved by first functionalizing the cyclooctyl ring with a polymerizable group (like a vinyl or acrylate (B77674) moiety) and then co-polymerizing it with other monomers. The introduction of the cyclooctylmorpholine group would be expected to impart specific physical and chemical properties to the resulting polymer.

The bulky nature of the cyclooctyl group would likely increase the polymer's free volume, influencing its thermal and mechanical properties. The presence of the morpholine ring, with its available lone pairs on the nitrogen and oxygen atoms, could serve as a site for post-polymerization modification or as a coordination site for metal ions.

Potential Effects of Incorporating this compound into a Polymer Matrix:

| Property | Expected Influence of Cyclooctyl Group | Expected Influence of Morpholine Moiety |

| Glass Transition Temp (Tg) | Likely to increase Tg by restricting chain mobility. | May slightly decrease Tg due to increased flexibility if used as a plasticizer, or increase it by promoting inter-chain interactions. |

| Solubility | Increases solubility in nonpolar organic solvents. | Increases solubility in polar solvents and enhances hydrophilicity. |

| Mechanical Strength | May enhance rigidity and hardness. | Could introduce sites for cross-linking, potentially increasing tensile strength. |

| Adhesion | The hydrophobic nature could improve adhesion to nonpolar substrates. | The polar group can improve adhesion to polar surfaces like glass or metals through hydrogen bonding. |

| Chemical Reactivity | Generally inert, providing chemical stability. | Provides a reactive site for quaternization, protonation, or coordination, allowing for further functionalization. |

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems held together by non-covalent bonds, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. wikipedia.org The structure of this compound is well-suited for participation in such assemblies, particularly in host-guest chemistry. wikipedia.orgyoutube.com

In this context, this compound could act as a "guest" molecule, fitting into the cavity of a larger "host" molecule like a cyclodextrin, calixarene, or cucurbituril. wikipedia.orgnih.gov The driving force for the formation of such a complex would be the hydrophobic effect, with the nonpolar cyclooctyl group being encapsulated within the hydrophobic cavity of the host, shielding it from an aqueous environment. The polar morpholine group would likely remain at the rim of the host molecule, where it could interact with the solvent or other components of the supramolecular system.

The formation of these host-guest complexes can alter the physical properties of the guest molecule and is a foundational concept for applications in drug delivery, environmental remediation, and the creation of responsive materials. youtube.comnih.gov

Theoretical Host-Guest Interactions of this compound:

| Host Molecule Type | Potential Driving Force for Complexation | Possible Application |

| β-Cyclodextrin | Hydrophobic interaction between the cyclooctyl group and the nonpolar inner cavity of the cyclodextrin. nih.gov | Controlled release systems; solubilization in aqueous media. |

| Calix[n]arenes | A combination of hydrophobic and van der Waals interactions. The size of the calixarene's upper rim would be crucial for a good fit. nih.gov | Molecular sensing; removal of pollutants from water. nih.gov |

| Pillararenes | Strong size and shape complementarity with the cyclooctyl group. | Construction of stimuli-responsive materials and complex supramolecular architectures. |

The ability of the morpholine nitrogen to be protonated could also be exploited to create pH-responsive supramolecular systems. At low pH, the resulting cationic ammonium group could form strong ion-dipole interactions or be used to bind to anionic host systems, allowing for the assembly and disassembly of the complex to be controlled by changes in acidity.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of 4-cyclooctylmorpholine is a significant area of interest, as different spatial arrangements of atoms can lead to distinct chemical and biological properties. Current research is moving beyond classical synthetic methods towards more elegant and efficient stereoselective strategies.

Recent approaches in the synthesis of related cyclic and bicyclic systems, such as homotropane alkaloids, highlight the power of diastereoselective additions to chiral imines and intramolecular cyclization reactions. mdpi.com For instance, the use of chiral auxiliaries, like p-menthane-3-carboxaldehyde, has proven effective in guiding the stereochemical outcome of reactions. mdpi.com Another promising strategy involves intramolecular conjugate additions, where a nitrogen atom adds to a cyclic enone system, driven by a suitable catalyst like copper chloride. mdpi.com These methodologies, which have been successfully applied to the synthesis of natural products like adaline and euphococcinine, could be adapted for the stereocontrolled synthesis of this compound derivatives. mdpi.com

Furthermore, the Nicholas reaction, which involves the stabilization of propargylic carbocations with dicobalt hexacarbonyl, offers a powerful tool for the synthesis of complex cyclic structures. mdpi.com This reaction's intramolecular version can be employed to construct strained cyclooctynes, demonstrating its potential for creating the eight-membered ring of this compound with high stereocontrol. mdpi.com The ability to use readily available chiral starting materials, such as camphoric acid, adds to the appeal of this approach for generating enantiomerically pure products. mdpi.com

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Diastereoselective Imine Addition | Utilizes chiral auxiliaries to direct the addition of nucleophiles to imines. | Creation of specific stereocenters on the morpholine (B109124) or cyclooctyl ring. |

| Intramolecular Conjugate Addition | Formation of cyclic structures through the addition of an internal nucleophile to an α,β-unsaturated system. | Stereocontrolled cyclization to form the cyclooctane (B165968) ring. |

| Intramolecular Nicholas Reaction | Cobalt-mediated cyclization of an alcohol onto an alkyne to form cyclic ethers. | Construction of the cyclooctyl ring with defined stereochemistry. |

Exploration of Unconventional Reactivity Profiles

Moving beyond standard transformations, researchers are investigating novel and unexpected reactions involving the functional groups present in this compound. A deeper understanding of its reactivity under various conditions can lead to the discovery of new synthetic methodologies and applications.

For example, the unconventional reactivity of certain reagents, such as ethynylbenziodoxolone with thiols, has been shown to produce 1,2-dithio-1-alkenes with high regio- and stereoselectivity. nih.gov Exploring analogous reactions with the morpholine nitrogen or potentially functionalized cyclooctyl ring of this compound could unveil new pathways to complex molecules. Computational tools like Density Functional Theory (DFT) are instrumental in rationalizing such unexpected reactivity and guiding further experimental work. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and sustainable continuous flow methodologies. jst.org.innih.gov The integration of this compound synthesis and its subsequent reactions into flow chemistry platforms offers numerous advantages, including enhanced safety, better process control, and the ability to telescope reaction sequences, thereby avoiding the isolation of intermediates. nih.gov